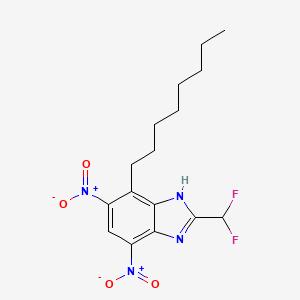
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of difluoromethyl and dinitro groups, along with an octyl chain, contributes to its distinct properties, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a benzimidazole derivative, followed by nitration and alkylation reactions. The difluoromethylation can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The nitration step involves the introduction of nitro groups using a mixture of nitric acid and sulfuric acid. Finally, the octyl chain is introduced through an alkylation reaction using octyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of difluoromethyl and nitro groups can enhance its interaction with biological targets.
Medicine: Explored for its potential use in drug development. Its structural features may contribute to improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing its binding affinity to proteins and enzymes . The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. The octyl chain contributes to its lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The trifluoromethyl group can impart different electronic and steric effects.
2-(Difluoromethyl)-5,7-dinitro-4-hexyl-1H-benzimidazole: Similar structure but with a shorter hexyl chain. The length of the alkyl chain can influence the compound’s solubility and interaction with biological targets.
Uniqueness
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole is unique due to the combination of its functional groups and the length of its alkyl chain. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, while the octyl chain enhances its membrane permeability. The nitro groups add to its reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60167-93-3 |
|---|---|
Formule moléculaire |
C16H20F2N4O4 |
Poids moléculaire |
370.35 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4,6-dinitro-7-octyl-1H-benzimidazole |
InChI |
InChI=1S/C16H20F2N4O4/c1-2-3-4-5-6-7-8-10-11(21(23)24)9-12(22(25)26)14-13(10)19-16(20-14)15(17)18/h9,15H,2-8H2,1H3,(H,19,20) |
Clé InChI |
VPMLHLSHAJLDNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


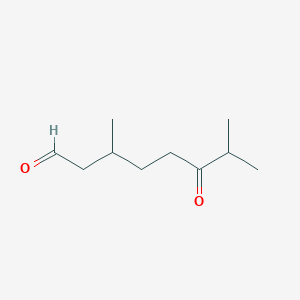

![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
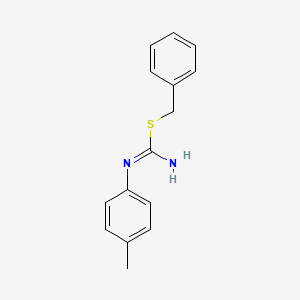
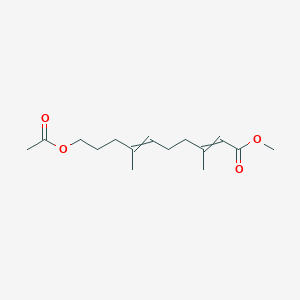
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)

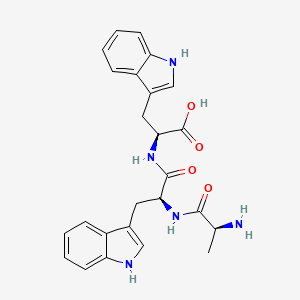
![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)



![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
